molecular formula C17H19N3O3S B3011384 (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109277-93-0

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3011384
CAS No.: 2109277-93-0
M. Wt: 345.42
InChI Key: ZXIBLRYPJOYYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane features a bicyclic octane core substituted with pyridin-3-yloxy and pyridin-3-ylsulfonyl groups. Its stereochemistry (1R,5S) is critical for conformational stability and biological interactions.

Properties

IUPAC Name

3-pyridin-3-yloxy-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,17-4-2-8-19-12-17)20-13-5-6-14(20)10-16(9-13)23-15-3-1-7-18-11-15/h1-4,7-8,11-14,16H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBLRYPJOYYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane likely involves multiple steps, including the formation of the bicyclic core and the introduction of pyridine and sulfonyl groups. Typical synthetic routes may include:

    Formation of the Bicyclic Core: This could involve cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of Pyridine Groups: Pyridine groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or sulfonyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive pyridine and sulfonyl groups.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as inhibitors of specific enzymes or receptors.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyridine and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Evidence ID
(1R,5S)-3-(Pyridin-3-yloxy)-8-(Pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane Pyridin-3-yloxy (3), Pyridin-3-ylsulfonyl (8) C₁₇H₁₈N₂O₃S High polarity, potential kinase inhibition N/A
(1R,3r,5S)-8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-(pyridin-2-yloxy) analog Pyridin-2-yloxy (3), Pyrazolylsulfonyl (8) C₁₈H₂₁N₃O₃S Moderate CYP450 inhibition
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane Pyridin-2-ylsulfanyl (3) C₁₂H₁₇N₂S Lower logP, reduced receptor binding
(1R,3s,5S)-3-(3-Isopropyl-5-methyltriazol-4-yl)-8-azabicyclo[3.2.1]octane 1,2,4-Triazole (3) C₁₃H₂₂N₄ Improved metabolic stability
Izencitinib Naphthyridine-triazole system C₂₂H₂₆N₈ JAK/STAT pathway inhibition

Research Findings and SAR Insights

  • Sulfonyl vs. Ether Linkages : Sulfonyl groups (e.g., in ) enhance binding affinity to enzymes like kinases compared to ether linkages due to stronger electron-withdrawing effects .
  • Stereochemical Influence : The (1R,5S) configuration in the target compound likely optimizes spatial alignment with target receptors, as seen in ipratropium derivatives (), where stereochemistry dictates muscarinic receptor affinity .
  • Heterocyclic Bulk : Bulky substituents (e.g., dihydrobenzofuran in ) may improve selectivity but reduce solubility, necessitating formulation adjustments .

Biological Activity

The primary biological activity of this compound is its ability to inhibit NAAA, an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its therapeutic effects in inflammatory conditions .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against human NAAA with an IC50 value in the low nanomolar range (e.g., 0.042 μM) . This high potency indicates a strong potential for therapeutic applications in managing inflammation.

In vivo pharmacological evaluations have shown that the compound effectively reduces inflammation in animal models, suggesting its viability as a candidate for further development into an anti-inflammatory agent. The non-covalent mechanism of action allows for selective inhibition without irreversible binding, which is advantageous for minimizing side effects .

Structure-Activity Relationships (SAR)

The structural modifications of the azabicyclo[3.2.1]octane core have been systematically studied to optimize biological activity. Key findings include:

  • Substituent Effects : The introduction of various substituents at specific positions on the pyridine ring significantly influences inhibitory potency. For example, compounds with an ethoxy group showed enhanced activity compared to those without it .
  • Lipophilicity : Variations in lipophilicity through different alkyl chains have been explored. A balance between hydrophilicity and lipophilicity appears critical for optimal binding to the NAAA active site .

Table 1: SAR Summary of Selected Compounds

Compound IDStructure DescriptionIC50 (μM)Notes
ARN19689Ethoxymethyl-pyrazinyloxy derivative0.042High selectivity towards NAAA
ARN16186Methyl-substituted variant0.33Improved potency with specific substitutions
ARN50Sulfonamide derivative0.655Non-covalent interaction

Case Study 1: Anti-inflammatory Efficacy

A study investigated the efficacy of this compound in a murine model of acute inflammation induced by carrageenan. The results indicated a significant reduction in paw edema, correlating with increased levels of PEA in treated animals compared to controls. This suggests that the compound not only inhibits NAAA but also enhances endogenous anti-inflammatory pathways .

Case Study 2: Selectivity Profile

Further investigations into the selectivity of this compound revealed minimal inhibition of other related enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with only 25% and 34% inhibition at 30 μM, respectively . This selectivity profile is crucial for reducing potential side effects associated with broader-spectrum inhibitors.

Q & A

Q. What are the recommended synthetic routes for (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the bicyclo[3.2.1]octane core. Key steps include:
  • Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize reactive amines during sulfonylation or etherification .
  • Sulfonylation : Pyridin-3-ylsulfonyl chloride is introduced under basic conditions (e.g., DIPEA in DCM), with purity monitored via HPLC (>95% purity recommended) .
  • Optimization : Reaction temperature (0–25°C) and solvent polarity (THF vs. DCM) significantly impact yields. Kinetic studies using LC-MS can identify side products (e.g., over-sulfonylation) .

Q. How can the stereochemical configuration of the bicyclo[3.2.1]octane core be confirmed?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for structurally related 8-azabicyclo derivatives .
  • Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers and validate enantiopurity .
  • NMR spectroscopy : NOESY experiments detect spatial proximity between protons (e.g., H-3 and H-5 in the bicyclo system) to confirm chair conformation .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors) based on the pyridine and sulfonyl pharmacophores .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfonyl or ether linkages .

Advanced Research Questions

Q. How should in vitro/in vivo models be designed to evaluate the compound’s neuropharmacological activity?

  • Methodological Answer :
  • Experimental design : Use randomized block designs with split-split plots to account for variables like dose, administration route, and time-dependent effects .
  • In vitro assays : Measure binding affinity to muscarinic acetylcholine receptors (mAChRs) via competitive radioligand assays (e.g., [³H]-N-methylscopolamine) .
  • In vivo models : Assess CNS penetration in rodents using microdialysis paired with LC-MS/MS quantification .

Q. What strategies mitigate instability of the sulfonyl group under physiological conditions?

  • Methodological Answer :
  • pH stability profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile sites. Buffered solutions (e.g., PBS) reveal rapid hydrolysis at the sulfonyl-pyridine bond under acidic conditions .
  • Prodrug approaches : Replace the sulfonyl group with a thioether (e.g., S-acetyl) to enhance stability, as shown for analogous bicyclo compounds .

Q. How do stereochemical variations (e.g., 1R,5S vs. 1S,5R) impact biological activity?

  • Methodological Answer :
  • Enantiomer-specific assays : Compare IC₅₀ values for mAChR inhibition using resolved enantiomers. For example, (1R,5S) enantiomers show 10-fold higher affinity than (1S,5R) in receptor-binding studies .
  • MD simulations : Analyze enantiomer-receptor binding kinetics (e.g., hydrogen bonding with Asp-147 in mAChR M3) to rationalize activity differences .

Q. How to resolve contradictory data in metabolic pathway identification?

  • Methodological Answer :
  • Isotopic labeling : Use ¹⁴C-labeled pyridine rings to track metabolites via radio-TLC or accelerator mass spectrometry .
  • Cross-species comparison : Human liver microsomes vs. rat hepatocytes often yield divergent CYP450-mediated oxidation profiles; prioritize human-relevant models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.